N-ethyl-2-(1-naphthyl)acetamide chemical structure and physical properties
N-ethyl-2-(1-naphthyl)acetamide chemical structure and physical properties
Comprehensive Technical Guide on N-Ethyl-2-(1-naphthyl)acetamide: Structural Dynamics, Physical Properties, and Experimental Workflows
Executive Summary
N-ethyl-2-(1-naphthyl)acetamide (CAS: 1140-55-2) is a highly specialized synthetic derivative of 1-naphthaleneacetic acid (NAA), a well-documented plant growth regulator and versatile intermediate in organic synthesis[1]. By introducing an N-ethyl substitution to the primary amide, researchers fundamentally alter the compound's lipophilicity, hydrogen-bonding capacity, and membrane permeability. This whitepaper provides a rigorous examination of its physical properties, structural causality, and standardized experimental protocols for both chemical synthesis and biological evaluation.
Chemical Structure and Physical Properties
The molecular architecture of N-ethyl-2-(1-naphthyl)acetamide ( C14H15NO ) consists of a lipophilic naphthalene ring system conjugated to an acetamide linker, which is further substituted with an ethyl group on the nitrogen atom[2].
Causality of Physical Properties: Unlike its primary amide counterpart, 1-naphthaleneacetamide (NAD), which possesses two hydrogen-bond donors and forms extensive intermolecular networks[3], the N-ethylation leaves only one hydrogen-bond donor. This precise structural modification disrupts solid-state packing, typically resulting in a lower melting point and significantly enhanced solubility in non-polar and moderately polar organic solvents (e.g., dichloromethane, ethyl acetate). Furthermore, the added aliphatic bulk increases the partition coefficient (LogP), facilitating superior penetration across lipid bilayers and waxy plant cuticles.
Table 1: Quantitative Physical and Chemical Properties
| Property | Value | Verification Source |
| IUPAC Name | N-ethyl-2-(naphthalen-1-yl)acetamide | [2] |
| CAS Registry Number | 1140-55-2 | [4] |
| Molecular Formula | C14H15NO | [2] |
| Molecular Weight | 213.27 g/mol | [2] |
| H-Bond Donors | 1 | Structural Analysis |
| H-Bond Acceptors | 1 | Structural Analysis |
| Rotatable Bonds | 3 | Structural Analysis |
Mechanistic Pathways and Biological Relevance
As an analog of NAA, N-ethyl-2-(1-naphthyl)acetamide functions within the auxin signaling paradigm. Auxins are critical for cell elongation, apical dominance, and root initiation[1]. The synthetic analog mimics endogenous indole-3-acetic acid (IAA) by binding to the TIR1/AFB F-box protein complex.
Receptor Kinetics: The hydrophobic naphthalene ring anchors the molecule within the TIR1 binding pocket, while the amide carbonyl coordinates with key arginine residues. The N-ethyl group modulates the dissociation constant ( Kd ) by interacting with the hydrophobic periphery of the receptor pocket. This steric interaction potentially alters the ubiquitination rate of Aux/IAA repressors compared to the free acid, fine-tuning the downstream gene expression.
Mechanism of action for auxin analogs via the TIR1/AFB signaling pathway.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical checkpoints to prevent downstream experimental failures.
Protocol 1: Chemical Synthesis and Purification
The synthesis relies on the conversion of 1-naphthaleneacetic acid to its highly reactive acid chloride, followed by nucleophilic acyl substitution with ethylamine[3]. This two-step approach ensures high atom economy and minimizes side reactions.
Reagents: 1-Naphthaleneacetic acid (NAA), Oxalyl chloride, N,N-Dimethylformamide (DMF, catalytic), Ethylamine (2.0 M in THF), Dichloromethane (DCM, anhydrous).
Step-by-Step Methodology:
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Activation: Dissolve 1.0 eq of NAA in anhydrous DCM under an inert nitrogen atmosphere. Add 0.05 eq of DMF.
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Chlorination: Slowly add 1.2 eq of oxalyl chloride dropwise at 0 °C.
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Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, which rapidly reacts with the acid to form 1-naphthaleneacetyl chloride. Gas evolution ( CO , CO2 , HCl ) will be observed.
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Validation Checkpoint 1 (IR Spectroscopy): Take a micro-aliquot, remove the solvent in vacuo, and run an FT-IR. The broad O-H stretch (~3000 cm⁻¹) must disappear, replaced by a sharp, intense acyl chloride C=O stretch at ~1800 cm⁻¹. Do not proceed if the free acid remains.
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Amidation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous THF and cool to 0 °C.
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Nucleophilic Addition: Dropwise add 2.5 eq of ethylamine solution.
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Causality: The excess amine acts as both the nucleophile and the base to scavenge the generated HCl, preventing the protonation and deactivation of the incoming nucleophile.
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Workup: Quench with 1M HCl to neutralize excess amine. Extract with ethyl acetate, wash with brine, dry over MgSO4 , and concentrate.
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Validation Checkpoint 2 (Purity): Perform HPLC and ¹H-NMR. The NMR must show a characteristic triplet (~1.1 ppm) and quartet (~3.2 ppm) for the N-ethyl group, integrating correctly against the 7 aromatic protons of the naphthalene ring.
Two-step synthesis workflow of N-ethyl-2-(1-naphthyl)acetamide from NAA.
Protocol 2: In Vitro Auxin Activity Assay (Coleoptile Elongation)
To quantify the biological efficacy of the synthesized N-ethyl-2-(1-naphthyl)acetamide, a standardized wheat coleoptile elongation assay is utilized.
Step-by-Step Methodology:
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Preparation: Germinate wheat seeds (Triticum aestivum) in the dark at 25 °C for 3 days.
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Excision: Under a green safelight, excise 10 mm segments from the growing coleoptiles, discarding the apical 3 mm to remove endogenous auxin sources.
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Incubation: Float the segments in a buffer solution (10 mM potassium phosphate, pH 6.0, 2% sucrose) containing varying concentrations of N-ethyl-2-(1-naphthyl)acetamide (0.1 µM to 100 µM).
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Self-Validating Controls:
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Negative Control: Buffer only (establishes baseline growth; validates that endogenous auxins were successfully removed).
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Positive Control: 10 µM 1-Naphthaleneacetic acid (NAA) (validates that the coleoptile tissue is alive and responsive)[1].
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Measurement: Incubate in the dark for 24 hours on a rotary shaker. Measure the final length of the segments using digital calipers.
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Data Analysis: Plot a dose-response curve to determine the EC50 value.
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Causality: The N-ethyl analog will typically exhibit a shifted dose-response curve compared to NAA due to its altered membrane permeability (higher LogP) and modified receptor binding affinity.
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References
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PubChem Compound Summary for CID 4353652, N-ethyl-2-(1-naphthyl)acetamide | National Center for Biotechnology Information | [Link]
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What Is Naphthalene Acetic Acid? | Wuhan Fortuna Chemical Co., Ltd. |[Link]
Sources
- 1. What Is Naphthalene Acetic Acid? - Wuhan Fortuna Chemical Co., Ltd. [fortunachem.com]
- 2. N-ethyl-2-(1-naphthyl)acetamide | C14H15NO | CID 4353652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-NAPHTHALENEACETAMIDE | 86-86-2 [chemicalbook.com]
- 4. 1140-55-2|N-Ethyl-2-(naphthalen-1-yl)acetamide|BLDPharm [bldpharm.com]

